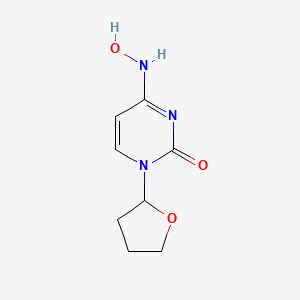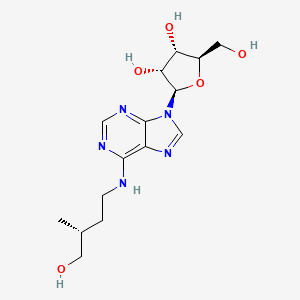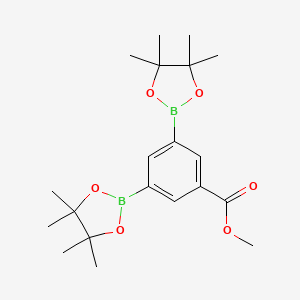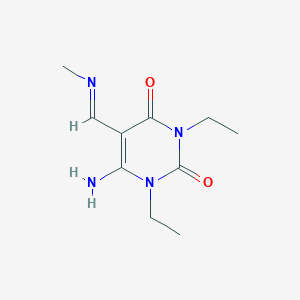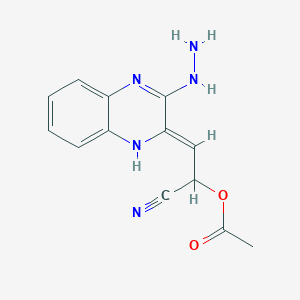
5-amino-2-(o-tolyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-(o-tolyl)pyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an amino group at the 5th position, an o-tolyl group at the 2nd position, and a keto group at the 3rd position of the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Halogenation and alkylation reactions are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various functional groups introduced at the amino position.
Aplicaciones Científicas De Investigación
Chemistry: 5-amino-2-(o-tolyl)pyridazin-3(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways.
Comparación Con Compuestos Similares
5-amino-2-phenylpyridazin-3(2H)-one: Similar structure with a phenyl group instead of an o-tolyl group.
5-amino-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of an o-tolyl group.
5-amino-2-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a p-tolyl group instead of an o-tolyl group.
Uniqueness: The presence of the o-tolyl group in 5-amino-2-(o-tolyl)pyridazin-3(2H)-one imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Número CAS |
110310-27-5 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-amino-2-(2-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-11(15)6-9(12)7-13-14/h2-7H,12H2,1H3 |
Clave InChI |
UWKJAIHLTASTBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
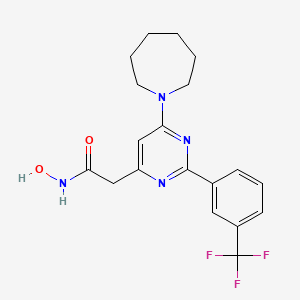

![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
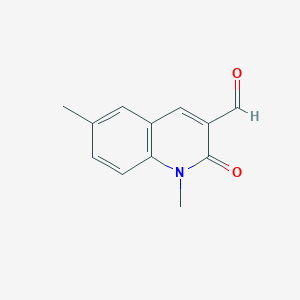
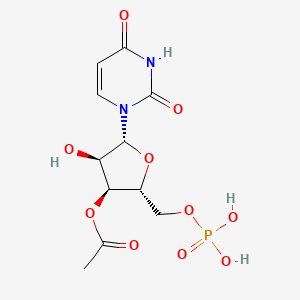
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)
